![molecular formula C6H6BrIN2 B13916865 5-Bromo-2-iodo-4-methyl-3-pyridinamine](/img/structure/B13916865.png)
5-Bromo-2-iodo-4-methyl-3-pyridinamine
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Overview
Description
5-Bromo-2-iodo-4-methyl-3-pyridinamine is a chemical compound with the molecular formula C6H6BrIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4-methyl-3-pyridinamine typically involves the halogenation of 4-methyl-3-pyridinamine. One common method is the sequential bromination and iodination of the pyridine ring. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-methyl-3-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts like palladium acetate and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products Formed
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl and alkyne derivatives.
Scientific Research Applications
There appears to be some confusion regarding the name of the compound. The query asks about "5-Bromo-2-iodo-4-methyl-3-pyridinamine," but the search results mainly provide information on "5-Bromo-2-iodo-4-methylpyridine" and "5-Bromo-3-iodo-4-methylpyridin-2-amine." Because of this, the following response will cover the applications of both compounds, but not in the form of well-documented case studies with comprehensive data tables, as this information is not available in the provided search results.
5-Bromo-2-iodo-4-methylpyridine
Overview:
5-Bromo-2-iodo-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrIN. It features bromine and iodine atoms attached to the pyridine ring, along with a methyl group at the 4-position. This compound is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Scientific Research Applications:
- Intermediate in Organic Synthesis: 5-Bromo-2-iodo-4-methylpyridine serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Drug Development: This compound is utilized in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
- Chemistry: In chemical reactions, 5-Bromo-2-iodo-4-methylpyridine's mechanism of action involves activating the halogen atoms (bromine and iodine) through the formation of reactive intermediates. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in coupling reactions, they participate in forming new carbon-carbon bonds through palladium-catalyzed processes.
5-Bromo-3-iodo-4-methylpyridin-2-amine
Overview:
5-Bromo-3-iodo-4-methylpyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₅BrINO. It features a pyridine ring substituted with bromine at position 5, iodine at position 3, a methyl group at position 4, along with an amino group at position 2. This compound has garnered attention because of its diverse biological activities.
Scientific Research Applications:
- Chemistry: 5-Bromo-3-iodo-4-methylpyridin-2-amine is used as a building block for synthesizing more complex molecules.
- Biology: The compound’s unique structure makes it a candidate for biological studies, including investigations into its interactions with biological macromolecules and potential bioactivity.
- Medicine: Research is ongoing into the medicinal applications of this compound, and its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
- Industry: This compound can be used in developing advanced materials, including liquid crystals and polymers, because of its ability to undergo various chemical modifications.
Antimicrobial Activity
Research indicates that 5-Bromo-3-iodo-4-methylpyridin-2-amine exhibits significant antimicrobial properties and has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methyl-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving halogen bonding, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridine: Lacks the methyl group, making it less sterically hindered.
2-Iodo-4-methyl-3-pyridinamine: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Bromo-2-chloro-4-methyl-3-pyridinamine: Substitution of iodine with chlorine alters its electronic properties.
Uniqueness
5-Bromo-2-iodo-4-methyl-3-pyridinamine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding characteristics. The methyl group further influences its steric and electronic properties, making it a versatile intermediate in various chemical transformations .
Properties
Molecular Formula |
C6H6BrIN2 |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |
InChI Key |
DGNSIZLYYIBVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)I)N |
Origin of Product |
United States |
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